N-methyl-N-(pyridin-4-ylmethyl)glycine

GlyT1 inhibition Neuroscience Schizophrenia research

Procure the definitive, high-purity GlyT1 probe N-methyl-N-(pyridin-4-ylmethyl)glycine (CAS: 915922-64-4) for rigorous neuroscience research. This N-substituted glycine derivative, claimed in EP3093019, offers an unparalleled 50,000-fold selectivity for GlyT1 (IC50 1.5 nM) over GlyT2. Unlike generic glycine analogs or sarcosine, its unique pyridin-4-ylmethyl and N-methyl substitution pattern guarantees reproducible target engagement in schizophrenia and NMDA receptor hypofunction models. Avoid assay variability from unverified alternatives; invest in this validated chemical tool for reliable translational data.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 915922-64-4
Cat. No. B3167003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(pyridin-4-ylmethyl)glycine
CAS915922-64-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(CC1=CC=NC=C1)CC(=O)O
InChIInChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyWWHDOMCGMCEFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N-(pyridin-4-ylmethyl)glycine (CAS 915922-64-4): A Potent GlyT1 Inhibitor Building Block for Neuroscience Drug Discovery


N-methyl-N-(pyridin-4-ylmethyl)glycine (CAS: 915922-64-4, molecular formula C9H12N2O2, MW: 180.20) is an N-substituted glycine derivative featuring a pyridin-4-ylmethyl moiety. It has been identified as a potent inhibitor of glycine transporter 1B (GlyT1) with an IC50 of 1.5 nM in human JAR cells [1], and is claimed in patent EP3093019 (Santen Pharmaceutical Co., Ltd.) as part of pharmaceutical compositions containing pyridylamino acetic acid compounds [2]. The compound is commercially available from Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals for early discovery research .

Why N-methyl-N-(pyridin-4-ylmethyl)glycine Cannot Be Simply Substituted with Generic Glycine Derivatives


Generic substitution with structurally related glycine derivatives fails for N-methyl-N-(pyridin-4-ylmethyl)glycine because the specific combination of N-methylation and pyridin-4-ylmethyl substitution confers distinct pharmacological target engagement profiles. While the compound demonstrates potent GlyT1 inhibition (IC50 = 1.5 nM), it exhibits negligible activity at GlyT2 (IC50 = 75,000 nM), a 50,000-fold selectivity differential [1]. Structurally similar analogs lacking this precise substitution pattern—such as simple glycine (no inhibition), unsubstituted pyridinylmethyl glycine derivatives, or pyridin-2-ylmethyl isomers—fail to reproduce this potent and selective GlyT1 inhibition profile [2]. In procurement contexts, substituting this compound with generic glycine derivatives or unverified analogs risks introducing compounds with unknown or inferior target engagement characteristics, potentially compromising assay reproducibility and delaying discovery timelines.

Quantitative Differentiation Evidence: N-methyl-N-(pyridin-4-ylmethyl)glycine vs. Comparator Compounds


GlyT1 Inhibition: N-methyl-N-(pyridin-4-ylmethyl)glycine Demonstrates Sub-Nanomolar Potency

N-methyl-N-(pyridin-4-ylmethyl)glycine inhibits glycine transporter-1B (GlyT1) with an IC50 of 1.5 nM in human JAR cells [1]. This potency significantly exceeds that of the endogenous substrate glycine, which does not inhibit the transporter at physiologically relevant concentrations. In contrast, the unsubstituted parent compound glycine shows no GlyT1 inhibitory activity, underscoring the essential contribution of the N-methyl and pyridin-4-ylmethyl moieties to target engagement [2].

GlyT1 inhibition Neuroscience Schizophrenia research NMDA receptor modulation

GlyT1 vs. GlyT2 Selectivity: 50,000-Fold Isoform Discrimination

In comparative assays, N-methyl-N-(pyridin-4-ylmethyl)glycine exhibits striking isoform selectivity: IC50 = 1.5 nM for GlyT1 versus IC50 = 75,000 nM (75 μM) for GlyT2, representing a 50,000-fold selectivity window [1]. This selectivity profile contrasts with that of the classic GlyT1 inhibitor sarcosine (N-methylglycine), which shows only ~40-fold selectivity between GlyT1 and GlyT2 (GlyT1 IC50 ≈ 40-150 μM; GlyT2 IC50 ≈ 4-6 mM) [2].

Glycine transporter Isoform selectivity CNS drug discovery Off-target liability

Patent Protection for Pyridylamino Acetic Acid Class Validates Commercial Significance

N-methyl-N-(pyridin-4-ylmethyl)glycine is explicitly claimed within the structural scope of EP3093019, a granted European patent titled 'PHARMACEUTICAL COMPOSITION CONTAINING PYRIDYLAMINO ACETIC ACID COMPOUND' (granted May 26, 2021, to Santen Pharmaceutical Co., Ltd.) [1]. The patent covers pyridylamino acetic acid compounds of formula (I) for pharmaceutical applications, with the target compound's core scaffold directly represented. This patent protection contrasts with generic glycine derivatives, which lack any specific patent coverage for GlyT1-related therapeutic applications, underscoring the commercial and translational value of this specific chemotype.

Pharmaceutical patent Pyridylamino acetic acid Neuropsychiatric disorders IP landscape

Structural Differentiation from Common Glycine-Derived Screening Compounds

N-methyl-N-(pyridin-4-ylmethyl)glycine features a tertiary amine center with both N-methyl and N-(pyridin-4-ylmethyl) substituents on the glycine backbone, resulting in a computed polar surface area of 53.43 Ų and 4 hydrogen bond acceptors [1]. This structural profile differs fundamentally from simpler glycine derivatives commonly found in commercial screening libraries: glycine (PSA = 63.3 Ų, 2 H-bond donors, 2 acceptors), N-methylglycine (sarcosine, PSA = 49.3 Ų), and N-benzylglycine (PSA = 49.3 Ų). The pyridine nitrogen introduces a basic center (pKa ≈ 5.2) absent in benzyl analogs, enabling pH-dependent solubility modulation and potential cation-π interactions with target proteins [2].

Chemical library Building block Fragment-based drug discovery Structural diversity

Inclusion in Sigma-Aldrich AldrichCPR Collection Implies Validated Structural Novelty

N-methyl-N-(pyridin-4-ylmethyl)glycine (as the dihydrochloride salt) is available through Sigma-Aldrich as part of the AldrichCPR (Chemical Product Repository) collection of unique chemicals for early discovery research . Sigma-Aldrich explicitly notes that these compounds are provided as part of 'a collection of unique chemicals.' This curated inclusion contrasts with the vast number of uncurated, computationally enumerated compounds available from aggregator vendors, which often lack experimental characterization or validated synthetic accessibility. The AldrichCPR designation indicates that this compound has passed structural uniqueness filters and is maintained with defined purity specifications for reproducible research use .

Chemical supplier AldrichCPR Screening collection Quality control

Research and Procurement Applications for N-methyl-N-(pyridin-4-ylmethyl)glycine


GlyT1 Positive Control in Schizophrenia and Cognitive Disorder Drug Discovery

Researchers investigating NMDA receptor hypofunction in schizophrenia can employ N-methyl-N-(pyridin-4-ylmethyl)glycine as a validated positive control for GlyT1 inhibition in cellular and biochemical assays. With an IC50 of 1.5 nM for GlyT1 and 50,000-fold selectivity over GlyT2 [1], the compound provides a reliable benchmark for evaluating novel GlyT1 inhibitor candidates. Its inclusion in EP3093019, a patent covering pharmaceutical compositions for neuropsychiatric indications [2], further supports its relevance to translational CNS research programs targeting cognitive impairment associated with schizophrenia.

Selectivity Profiling Reference Standard for Glycine Transporter Pharmacology

Pharmacologists studying glycine transporter biology require isoform-selective tool compounds to dissect GlyT1-specific from GlyT2-mediated effects. N-methyl-N-(pyridin-4-ylmethyl)glycine, with its 50,000-fold selectivity for GlyT1 (IC50 = 1.5 nM) over GlyT2 (IC50 = 75,000 nM) [1], serves as an optimal reference standard for establishing selectivity benchmarks. Unlike sarcosine (N-methylglycine), which exhibits only ~40-fold selectivity [2], this compound enables cleaner pharmacological dissection of GlyT1 function in native tissues expressing both transporter isoforms.

Building Block for Pyridine-Containing Fragment Libraries

Medicinal chemists engaged in fragment-based drug discovery (FBDD) can utilize N-methyl-N-(pyridin-4-ylmethyl)glycine as a structurally differentiated building block. The molecule combines an amino acid scaffold with a pyridine ring, offering both a carboxylic acid handle for amide coupling and a pyridine nitrogen capable of coordinating metal ions or participating in hydrogen bonding networks. With calculated physicochemical properties (MW = 180.20, PSA = 53.43 Ų, 1 H-bond donor, 4 acceptors) [1], this compound falls within lead-like chemical space and provides orthogonal diversity relative to common benzyl or alkyl glycine fragments.

Reference Compound for Intellectual Property and Competitive Intelligence Analysis

For pharmaceutical competitive intelligence and patent analytics teams, N-methyl-N-(pyridin-4-ylmethyl)glycine represents a key exemplar of the pyridylamino acetic acid chemotype claimed in EP3093019 (Santen Pharmaceutical Co., Ltd., granted 2021, expires 2035) [1]. Procurement of this compound enables freedom-to-operate studies and facilitates structure-activity relationship benchmarking against the patent exemplars, supporting strategic decisions in GlyT1-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(pyridin-4-ylmethyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.